2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine
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Overview
Description
2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes isoquinoline, pyrazole, and furo[2,3-c]pyridine moieties, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar pyrazole moiety but different overall structure.
Indolo[2,3-c]isoquinolinyl pyrazoles: Compounds with similar isoquinoline and pyrazole groups but different core structures.
Uniqueness
2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is unique due to its specific combination of isoquinoline, pyrazole, and furo[2,3-c]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H15N5O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C20H15N5O/c1-25-11-13(9-24-25)17-10-23-20(21)19-16(17)7-18(26-19)15-4-2-3-12-8-22-6-5-14(12)15/h2-11H,1H3,(H2,21,23) |
InChI Key |
RAJUXGIUTVINNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)C4=CC=CC5=C4C=CN=C5)N |
Origin of Product |
United States |
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